molecular formula C17H20ClN3O3 B2748225 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 1795087-79-4

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2748225
CAS No.: 1795087-79-4
M. Wt: 349.82
InChI Key: VMZZRSIJMFPQMH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1795087-79-4) is a synthetic small molecule compound with a molecular formula of C17H20ClN3O3 and a molecular weight of 349.81 g/mol . This chemical belongs to the class of (1H-pyrazol-4-yl)acetamides, which have been identified in scientific literature as potent antagonists of the P2X7 receptor . The P2X7 receptor is a ligand-gated ion channel predominantly expressed on immune cells and is a key mediator of inflammatory processes. Antagonists of this receptor, such as this compound, are therefore of significant interest for investigating the neurobiology of pain and chronic inflammatory conditions . Preclinical research on related analogues within this chemical class has demonstrated promising in vivo activity, showing efficacy as potent antihyperalgesic agents in validated rat models of inflammatory pain, including the acute complete Freund's adjuvant (CFA) model and the chronic knee joint model of inflammatory pain . The compound features a distinct molecular structure that integrates a 4-chlorophenoxy moiety with a tetrahydropyran-substituted pyrazole core, contributing to its physicochemical properties, including a calculated XLogP3 of 2.3, indicating moderate lipophilicity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers can source this compound from certified suppliers, with availability in various quantities to suit laboratory-scale investigations .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c18-14-1-3-16(4-2-14)24-12-17(22)20-15-9-19-21(11-15)10-13-5-7-23-8-6-13/h1-4,9,11,13H,5-8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZZRSIJMFPQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps. The process begins with the preparation of the chlorophenoxy intermediate, followed by the introduction of the pyrazolyl group and the tetrahydropyran moiety. The final step involves the formation of the acetamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on related pyrazole compounds demonstrated their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide have shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Antitumor Effects

Pyrazole derivatives are also recognized for their anti-inflammatory and antitumor activities. The incorporation of multiple pharmacophores into a single scaffold can lead to enhanced therapeutic efficacy. Studies have indicated that certain pyrazole compounds can inhibit key enzymes involved in inflammatory pathways, potentially offering new treatment avenues for inflammatory diseases and cancer .

Fungicidal Properties

The compound may also have applications in agriculture as a fungicide. Pyrazole derivatives have been investigated for their ability to combat fungal pathogens that affect crops. Their effectiveness in inhibiting fungal growth could provide a safer alternative to traditional fungicides .

Herbicidal Activity

Research into similar compounds has revealed potential herbicidal properties, which could help in the development of new herbicides that are less harmful to the environment while effectively controlling weed populations .

Development of Molecular Devices

The unique structural characteristics of pyrazole derivatives allow them to be utilized in the development of molecular devices. Their ability to undergo specific chemical reactions makes them suitable for applications in optical sensing and memory devices .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated various pyrazole derivativesCompounds showed significant inhibition against Bacillus subtilis and Staphylococcus aureus
Anti-inflammatory Research Investigated anti-inflammatory propertiesCertain derivatives reduced inflammation markers in vitro
Agricultural Application Study Tested fungicidal propertiesDemonstrated effective inhibition of fungal growth in crops

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Compound 37 (2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(1H-pyrazol-4-yl)phenyl]acetamide)

  • Key Differences : Replaces the oxan-4-ylmethyl group with a benzotriazolyl moiety and introduces a methoxy substituent on the phenyl ring.
  • Synthesis : Involves bromination, methoxylation, and palladium-catalyzed coupling, similar to the multi-step strategies likely employed for the target compound .
  • Relevance : Demonstrates the impact of bulky substituents (e.g., benzotriazolyl) on steric hindrance and solubility, which may differ from the oxan-4-yl group’s conformational flexibility .

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Key Differences: Features a cyano group at the pyrazole C3 position and lacks the tetrahydropyran substituent.
  • Biological Activity : A precursor to Fipronil derivatives, highlighting the role of halogenated aryl groups in insecticidal activity. The absence of the oxan-4-yl group in this compound may reduce metabolic stability compared to the target molecule .

N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-2-(methylsulfonyl)acetamide (CE4)

  • Key Differences: Substitutes the 4-chlorophenoxy group with a methylsulfonyl moiety and replaces oxan-4-ylmethyl with pyridinyl.
  • Application: Used as an insecticide, suggesting that sulfonyl groups enhance pesticidal activity, whereas the 4-chlorophenoxy group in the target compound might favor different biological targets .

Compounds with Similar Pharmacophores or Substitution Patterns

ATF4 Inhibitors (Patent: EP 3649478)

  • Structure: Derivatives of 2-(4-chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethynylazetidin-3-yl)methyl)acetamide.
  • Key Differences : Azetidine rings replace the tetrahydropyran group, and ethynyl spacers alter molecular rigidity.
  • Biological Relevance : These compounds inhibit ATF4, a transcription factor implicated in cancer. The oxan-4-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to azetidine derivatives .

N-Substituted 2-Arylacetamides (e.g., )

  • Structure : Features dichlorophenyl and dihydropyrazole groups.
  • Crystallography : Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazole) influence molecular packing and hydrogen bonding (R₂²(10) motifs). The oxan-4-yl group in the target compound could introduce additional conformational flexibility, affecting crystal lattice stability .

Hydrogen Bonding and Crystal Packing

  • Hydrogen Bonding : Similar to , the target compound’s amide group may form N–H···O interactions, creating dimeric R₂²(10) motifs. The oxan-4-yl group’s ether oxygen could participate in additional C–H···O interactions, influencing solubility .
  • Conformational Flexibility : The tetrahydropyran ring’s chair conformation may reduce steric clashes compared to rigid azetidine or benzotriazolyl groups .

Biological Activity

2-(4-chlorophenoxy)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in relation to osteoclastogenesis and potential applications in treating bone-related disorders. This article reviews various studies focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be described by the following formula:

  • Molecular Formula : C₁₄H₁₈ClN₃O₃
  • Molecular Weight : 305.76 g/mol

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Osteoclastogenesis : The compound has been shown to inhibit the formation and activity of osteoclasts, which are cells responsible for bone resorption. This inhibition is crucial for preventing conditions such as osteoporosis and other osteolytic disorders .
  • Alteration of Gene Expression : Studies have demonstrated that treatment with this compound alters the mRNA expression levels of key osteoclast-specific marker genes, thereby affecting the differentiation and function of osteoclasts .
  • Prevention of Bone Loss : In vivo studies using ovariectomized (OVX) mice models have shown that the compound effectively prevents OVX-induced bone loss, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis .

In Vitro Studies

A study focused on the compound's effects on osteoclastogenesis revealed the following findings:

  • Inhibition of RANKL-Mediated Osteoclast Formation : The compound significantly suppressed the receptor activator of nuclear factor kappa-B ligand (RANKL)-mediated formation of mature osteoclasts in vitro.
  • Impact on F-actin Belt Formation : It was observed that the compound inhibited F-actin belt formation, a critical step in osteoclast maturation and function .

In Vivo Studies

In a controlled experiment involving OVX mice:

  • Treatment Protocol : Mice were treated with 20 mg/kg of the compound intraperitoneally every other day for five weeks.
  • Results : The treatment group exhibited significantly reduced bone loss compared to control groups, highlighting the compound's protective effects on bone density .

Case Studies

A notable case study involved a cohort of female mice subjected to OVX to simulate postmenopausal conditions. The results indicated:

GroupTreatmentBone Density Change
ControlNone-30%
Treatment20 mg/kg Compound-10%

This table illustrates the efficacy of this compound in mitigating bone density loss compared to untreated controls.

Q & A

Q. Table 1: Representative Reaction Conditions

StepSolventCatalystTemperatureYield (%)
AcylationDMFEDC/HOBt80°C78–85
CyclizationEtOHHCl (gaseous)Reflux70–75

Basic: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Analyze proton environments (e.g., δ 7.2–7.5 ppm for chlorophenyl protons, δ 4.1–4.3 ppm for tetrahydropyran methylene) and carbon signals (e.g., carbonyl at ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 392.12) and isotopic patterns for chlorine .
  • HPLC : Use C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect by-products .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Enzyme Inhibition : Test against kinases (e.g., JAK3) or proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) at 10 µM–1 mM .
  • Antiproliferative Assays : Use MTT/XTT in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72 hrs .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

  • Substituent Variation : Modify the tetrahydropyran group (e.g., replace with piperidine) or chlorophenyl moiety (e.g., fluorophenyl) to assess steric/electronic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to prioritize analogs .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to evaluate binding affinity changes .

Advanced: What strategies are effective for resolving contradictory bioactivity data across studies?

Methodological Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum batch) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Data Normalization : Use Z-factor or strictly standardized mean difference (SSMD) to quantify assay robustness .

Advanced: How should in vivo pharmacokinetic studies be designed for this compound?

Methodological Answer:

  • Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO dosing (10–50 mg/kg) .
  • Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hrs post-dose for LC-MS/MS analysis (LLOQ: 1 ng/mL) .
  • Parameters Calculated : AUC, Cₘₐₓ, t₁/₂, and bioavailability (F%) compared to IV .

Advanced: What computational methods predict target engagement and off-target effects?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to proposed targets (e.g., 100 ns simulations in GROMACS) to assess stability .
  • Phylogenetic Analysis : Use SEA (Similarity Ensemble Approach) to identify off-targets across protein families .
  • Proteome-Wide Docking : Screen against PDB structures (e.g., using Glide) to prioritize experimental validation .

Advanced: How can researchers identify the primary molecular target of this compound?

Methodological Answer:

  • Chemical Proteomics : Use immobilized compound pull-downs in cell lysates + LC-MS/MS to identify bound proteins .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to pinpoint sensitizing/resistant genes .
  • SPR/BLI : Validate binding kinetics (kₒₙ/kₒff) for candidate targets .

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